REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[O:7]([CH2:14][CH2:15]Br)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>O1CCCC1>[O:7]([CH2:14][CH2:15][N:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1
|
Name
|
|
Quantity
|
2.15 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
O(C1=CC=CC=C1)CCBr
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 (± 10) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 40 to 60° C. for 36 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction solution was evaporated
|
Type
|
ADDITION
|
Details
|
aqueous saturated sodium bicarbonate and diethyl ether were added to the residue
|
Type
|
CUSTOM
|
Details
|
the aqueous layer was partitioned
|
Type
|
ADDITION
|
Details
|
Methylene chloride was added to the aqueous layer
|
Type
|
CUSTOM
|
Details
|
the organic layer was partitioned
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over sodium sulfate anhydrous
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CCN1CCNCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 664 mg | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |